N'-(3-iodobenzoyl)-2-methylbenzohydrazide
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Overview
Description
N’-(3-iodobenzoyl)-2-methylbenzohydrazide is an organic compound that features an iodine atom attached to a benzoyl group, which is further connected to a methyl-substituted benzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-iodobenzoyl)-2-methylbenzohydrazide typically involves the iodination of a precursor compound. One common method involves the use of N-iodosuccinimide as an iodinating agent, which is effective for iodination of a wide range of substrates, including phenols and anilines . The reaction conditions often require a solvent such as acetonitrile and may involve moderate heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-(3-iodobenzoyl)-2-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-iodobenzoyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-iodosuccinimide: Used for iodination reactions.
Palladium Catalysts: Employed in coupling reactions involving the benzoyl group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states.
Scientific Research Applications
N’-(3-iodobenzoyl)-2-methylbenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell growth.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Radiopharmaceuticals: Its iodine atom can be radioactively labeled for use in diagnostic imaging and therapeutic applications.
Mechanism of Action
The mechanism of action of N’-(3-iodobenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-iodobenzoyl naltrexamine: An analogue used in pain management.
4-iodobenzoyl chloride: Used in the preparation of pyrroles and other compounds.
Uniqueness
N’-(3-iodobenzoyl)-2-methylbenzohydrazide is unique due to its specific structure, which combines an iodine-substituted benzoyl group with a methyl-substituted benzohydrazide. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N'-(3-iodobenzoyl)-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10-5-2-3-8-13(10)15(20)18-17-14(19)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKAVIWZQIDFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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